CC-1069

TNF-α inhibition Cytokine modulation Immunopharmacology

CC-1069 is a Class II thalidomide analog with dual TNF-α/PDE4 inhibition (IC50 12.6/9.4 μM). It provides 15-fold greater TNF-α potency than thalidomide and superior endothelial proliferation inhibition via SP1/NF-κB suppression. Ideal for angiogenesis studies and discriminating vascular vs. direct tumor effects. Choose CC-1069 for reproducible, target-specific research not achievable with generic analogs.

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
CAS No. 167887-03-8
Cat. No. B8441178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-1069
CAS167887-03-8
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC
InChIInChI=1S/C19H18N2O5/c1-25-15-8-7-11(9-16(15)26-2)14(10-17(20)22)21-18(23)12-5-3-4-6-13(12)19(21)24/h3-9,14H,10H2,1-2H3,(H2,20,22)
InChIKeyGKPXSGPDRIUIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CC-1069 (CAS 167887-03-8): Thalidomide Analog TNF-α Inhibitor for Angiogenesis Research


CC-1069 (CAS 167887-03-8) is a phthalimido-containing thalidomide analog with molecular formula C19H18N2O5 and molecular weight 354.36 g/mol . Structurally, it incorporates two methoxy groups on the phenyl ring and functions as a tumor necrosis factor-alpha (TNF-α) inhibitor that suppresses endothelial cell proliferation . Unlike thalidomide, which exhibits broad immunomodulatory activity with a TNF-α IC50 of 194 μM in LPS-stimulated PBMC, CC-1069 demonstrates substantially greater potency [1]. The compound is commercially available from multiple research suppliers for in vitro studies of angiogenesis-dependent tumors including gliomas [2].

CC-1069: Why Thalidomide or Other Analogs Cannot Simply Replace This Compound


Thalidomide and its structural analogs exhibit divergent pharmacological profiles that preclude simple interchangeability in research applications. While all thalidomide-derived compounds share a common phthalimide scaffold, their cytokine modulation profiles and primary mechanisms of action differ substantially. For instance, some thalidomide analogs (Class I compounds) demonstrate picomolar TNF-α inhibitory potency without PDE4 inhibition, whereas CC-1069 (Class II compound CII-A) exhibits both TNF-α inhibitory activity (IC50 = 12.6 μM) and PDE4 inhibitory activity (IC50 = 9.4 μM) [1]. This dual activity profile distinguishes CC-1069 from PDE4-selective compounds like rolipram (TNF-α IC50 = 0.15 μM; PDE4 IC50 = 0.40 μM) and from TNF-α-selective analogs lacking PDE4 activity [2]. Furthermore, CC-1069 inhibits endothelial cell proliferation more efficiently than thalidomide itself, with the inhibition associated with marked suppression of SP1 transcription factor activity and moderate suppression of NF-κB activation [3]. These mechanistic distinctions underscore why substitution with generic thalidomide or structurally similar analogs without prior validation would compromise experimental reproducibility and interpretation.

CC-1069: Quantitative Differentiation Evidence for Scientific Selection


TNF-α Inhibitory Potency: CC-1069 Versus Thalidomide in Human PBMC

In LPS-stimulated human peripheral blood mononuclear cells (PBMC), CC-1069 (compound CII-A) inhibited TNF-α production with an IC50 of 12.6 μM [1]. Thalidomide, the parent compound, demonstrated an IC50 of 194 μM in the same assay system [2]. This represents an approximately 15-fold enhancement in potency for the analog relative to thalidomide. Dose-response curves for CC-1069 exhibited classical sigmoidal behavior characteristic of pharmacological antagonists [3].

TNF-α inhibition Cytokine modulation Immunopharmacology

PDE4 Inhibitory Activity: CC-1069 Demonstrates Dual Pharmacological Targeting

CC-1069 (compound CII-A) inhibited phosphodiesterase 4 (PDE4) activity in U937 cell-purified enzyme with an IC50 of 9.4 μM [1]. In contrast, Class I thalidomide analogs (CI-A, CI-B, CI-C) showed no significant PDE4 inhibitory activity at concentrations up to 100 μM [2]. The reference PDE4 inhibitor rolipram exhibited an IC50 of 0.40 μM in the same assay [3]. This PDE4 inhibitory activity distinguishes CC-1069 from thalidomide (IC50 > 500 μM) and from TNF-α-selective Class I analogs, establishing CC-1069 as a dual-activity compound with both TNF-α and PDE4 inhibitory capacity.

PDE4 inhibition cAMP signaling Immunomodulation

Endothelial Cell Proliferation: Superior Inhibitory Efficiency of CC-1069 Compared to Thalidomide

In in vitro endothelial cell proliferation assays, CC-1069 inhibited endothelial cell proliferation more efficiently than thalidomide [1]. While the primary publication does not report exact IC50 values or percent inhibition figures, the authors explicitly state that 'the analogue inhibited endothelial cell proliferation more efficiently than thalidomide' [2]. The inhibition was associated with a marked decrease in SP1 transcription factor activity and a moderate inhibition of NF-κB activation in nuclear extracts of endothelial cells, providing mechanistic insight into the anti-proliferative effect [3]. Neither compound impaired cell viability or affected proliferation of the U251 glioma cell line, indicating cell-type selectivity [4].

Angiogenesis Endothelial cell biology Anti-proliferative activity

Transcriptional Regulation: Differential Effects on SP1 and NF-κB Transcription Factors

CC-1069 treatment of endothelial cells resulted in a marked decrease in SP1 transcription factor activity and a moderate inhibition of NF-κB activation in nuclear extracts [1]. This transcription factor modulation profile distinguishes CC-1069 from other thalidomide analogs that may differentially affect these pathways. The authors note that 'the inhibition occurred in association with a marked decrease in the activity of the nuclear factor SP1 and a moderate inhibition of NF-kappaB activation' [2]. This graded effect—marked SP1 suppression versus moderate NF-κB inhibition—suggests a hierarchy of transcriptional targets that may contribute to the compound's anti-proliferative and anti-angiogenic activities.

Transcription factor activity NF-κB signaling SP1 regulation

Cell-Type Selectivity: Endothelial Cell Versus Glioma Cell Proliferation

CC-1069 and thalidomide both exhibited cell-type selectivity in proliferation assays. While both compounds inhibited endothelial cell proliferation (with CC-1069 demonstrating greater efficiency), neither compound affected the proliferation of the U251 glioma cell line in vitro [1]. This differential activity profile—active against endothelial cells but inactive against glioma cells—suggests that the anti-proliferative effects are not due to general cytotoxicity but rather reflect cell-type-specific mechanisms [2]. The lack of effect on glioma cells is notable given that CC-1069 is positioned for research on angiogenesis-dependent tumors such as gliomas , implying that any therapeutic effect in glioma models would likely derive from anti-angiogenic rather than direct anti-tumor activity.

Cell-type selectivity Glioma Angiogenesis

CC-1069: Recommended Research and Procurement Application Scenarios Based on Evidence


TNF-α Pathway Studies Requiring Enhanced Potency Over Thalidomide

CC-1069 is the appropriate choice for in vitro studies of TNF-α-mediated signaling where 15-fold greater potency than thalidomide is required. The compound's TNF-α IC50 of 12.6 μM in LPS-stimulated PBMC [1] enables lower working concentrations and reduced compound consumption relative to thalidomide (IC50 = 194 μM). This scenario applies to immunology research investigating cytokine modulation, inflammatory response pathways, and TNF-α-dependent cellular processes where the PDE4 inhibitory component (IC50 = 9.4 μM) does not confound the experimental design [2].

Angiogenesis Research Focused on Endothelial Cell Proliferation and Transcription Factor Regulation

For angiogenesis studies requiring maximal inhibition of endothelial cell proliferation without direct cytotoxicity, CC-1069 provides superior efficiency compared to thalidomide [3]. The compound's marked suppression of SP1 transcription factor activity and moderate inhibition of NF-κB activation [4] make it particularly valuable for investigations into the transcriptional regulation of angiogenic factors. Researchers studying endothelial cell biology in the context of tumor angiogenesis, particularly in glioma models , should prioritize CC-1069 over less potent thalidomide analogs.

Comparative Pharmacology Studies of Thalidomide Analog Classes

CC-1069 serves as an essential reference compound for studies comparing Class I (TNF-α-selective, no PDE4 activity) and Class II (dual TNF-α/PDE4 activity) thalidomide analogs. The well-characterized IC50 values for TNF-α (12.6 μM) and PDE4 (9.4 μM) [5] provide quantitative benchmarks against which novel analogs can be compared. This scenario is particularly relevant for medicinal chemistry programs developing next-generation immunomodulatory compounds and for basic research investigating the structure-activity relationships governing cytokine modulation versus PDE4 inhibition [6].

Cell-Type-Selective Anti-Proliferative Assays in Cancer Biology

CC-1069 is indicated for experiments designed to discriminate between direct anti-tumor and indirect anti-angiogenic effects. Given that the compound inhibits endothelial cell proliferation but shows no effect on U251 glioma cell proliferation [7], it serves as a valuable tool compound for parsing the relative contributions of vascular targeting versus direct cytotoxicity in tumor biology studies. Researchers should not procure CC-1069 with the expectation of direct glioma cell killing; rather, its utility lies in selectively probing endothelial cell responses in co-culture systems, in vivo angiogenesis models, or tumor microenvironment studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-1069

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.